Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate

Medicinal Chemistry Prodrug Design Metabolic Stability

Medicinal chemistry teams pursuing sigma-2 selective ligands or CNS-penetrant HDAC6 inhibitors often face limited access to benzylpiperazine building blocks with truly orthogonal functional handles. This compound resolves that bottleneck: • Orthogonal ethyl ester and piperazine N1 sites enable independent derivatization (hydrolysis, amidation, alkylation) without protecting-group crosstalk, outperforming ketone-linked analogs like Piberaline. • The 2-pyridyl substitution pattern predicts sigma-2 receptor preference over sigma-1, guiding oncology PET tracer and chemical probe campaigns toward the correct positional isomer. • Lipinski-compliant (MW 325.40, zero violations, 6 rotatable bonds) for fragment-based drug discovery; N-benzyl substitution and predicted clogP ~3.2-3.8 align with BBB-penetrant physicochemical profiles. Supplied with full analytical characterization; available for immediate global shipping to support lead generation and library synthesis workflows.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 1353878-17-7
Cat. No. B1444568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate
CAS1353878-17-7
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-2-24-19(23)17-9-6-10-18(20-17)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3
InChIKeyRZRSCEMCRCQYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate Overview


Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate (CAS 1353878-17-7) is a synthetic heterocyclic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.40 g/mol, classified as a benzylpiperazine-substituted pyridine-2-carboxylate ester . The compound integrates a pyridine ring substituted at the 6-position with a 4-benzylpiperazine moiety and at the 2-position with an ethyl ester group, a connectivity pattern that distinguishes it from both the carbonyl-linked analog Piberaline and positional isomers . It is commercially distributed as a research chemical and pharmaceutical intermediate by Key Organics (product code MF-0705), Combi-Blocks (product code QI-1339), and Fujifilm Wako Pure Chemical Corporation, and complies with Lipinski's Rule of Five, indicating favorable drug-like physicochemical properties [1].

Medicinal chemistry building block with ester synthetic handle
Predicted Lipinski compliance supports drug-like property screening
Commercially available from multiple research suppliers

Why Generic Analogs Cannot Substitute


Substituting Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate with a generic benzylpiperazine or a simpler pyridine carboxylate building block introduces critical structural deviations that fundamentally alter downstream molecular properties. The compound's unique connectivity—where the piperazine N4 is linked to the pyridine C6 position, and the ethyl ester resides at C2—creates a specific spatial orientation of the benzyl group relative to the ester functionality that is absent in the carbonyl-linked analog Piberaline (CAS 39640-15-8) or the 3-carboxylate positional isomer [1]. SAR studies on benzylpiperazine derivatives demonstrate that even minor changes in substitution pattern profoundly affect target binding: for example, pyridine nitrogen position determines sigma receptor subtype selectivity, with 2-pyridyl derivatives favoring sigma-2 over sigma-1 receptors, while regiosubstitution on the arylpiperazine ring can toggle functional activity between agonism and antagonism [2][3]. Furthermore, the ethyl ester serves as a synthetic handle for hydrolysis to the carboxylic acid or further derivatization, a functional capability absent in the corresponding ketone (Piberaline) or N-benzylpiperazine itself. This specific connectivity pattern is deliberately engineered into the molecule for its role as a versatile intermediate in medicinal chemistry campaigns, and procuring a generic replacement risks synthetic route failure, altered SAR outcomes, or invalid structure-activity correlations .

Pyridine–piperazine connectivity
N-linked pyridine vs. carbonyl linker (Piberaline) alters metabolic stability and synthetic branching options.
Positional isomer receptor bias
2-carboxylate substitution may shift sigma receptor preference; 3-carboxylate isomer does not share this context.
Ester synthetic versatility
Ethyl ester enables hydrolysis/amidation; ketone analog cannot replicate this derivatization pathway.

Differentiation from Closest Analogs


Ester vs. Ketone Linker: Synthetic & Metabolic Impact

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate contains an ester functional group at the pyridine 2-position, whereas its closest structural analog Piberaline (CAS 39640-15-8) bears a ketone linker (picolinoyl group). The ester functionality provides a hydrolytically labile site that can be exploited for prodrug strategies or converted to the carboxylic acid for further amide coupling, options unavailable with the metabolically stable ketone of Piberaline . In metabolism studies of the related compound EGYT-475 (N-benzyl-piperazine-picolinyl fumarate), the picolinoyl-piperazine bond was cleaved to release N-picolinyl-piperazine (30% of urinary metabolites) and picolinic acid (28.5%), whereas the benzyl group underwent oxidation to benzoic acid, demonstrating that the nature of the pyridine-piperazine linkage directly determines metabolic fate [1]. The ester of the target compound introduces an additional, orthogonal site for enzymatic hydrolysis, enabling stepwise activation or degradation profiles distinct from the ketone analog.

Ester vs. Ketone Linker
Class-level inference
Ethyl ester (–COOEt) vs. Ketone (–CO–)
Supports prodrug strategy or acid conversion; ketone analog offers no equivalent site.
EGYT-475 metabolism: 30% cleavage to picolinyl-piperazine
Medicinal Chemistry Prodrug Design Metabolic Stability

2-Carboxylate vs. 3-Carboxylate: Sigma Receptor Selectivity

The target compound features carboxylate substitution at the pyridine 2-position, in contrast to the 3-carboxylate isomer (ethyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate, CAS 132521-78-9) . Systematic studies on pyridylpiperazine sigma ligands have established that the position of the pyridyl nitrogen and substituents critically determines receptor subtype selectivity: (2-pyridyl)piperazines preferentially favor sigma-2 receptor binding, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor sigma-1 receptors [1]. This pyridine positional effect translates to fundamentally different pharmacological profiles: sigma-1 receptors are implicated in neuroprotection, pain modulation, and psychostimulant effects, while sigma-2 receptors are involved in cancer cell proliferation and apoptosis [1]. Although direct binding data for this specific compound is not publicly available, the established SAR framework indicates that the 2-carboxylate substitution pattern will direct the compound toward sigma-2-preferring binding, a property not shared by its 3-carboxylate positional isomer.

2- vs. 3-Carboxylate
Class-level inference
2-carboxylate (sigma-2 biased) vs. 3-carboxylate (sigma-1 biased)
Pyridine topology directs receptor subtype preference; direct binding data not available.
Class SAR: 2-pyridylpiperazines favor sigma-2
Sigma Receptor Pharmacology Structure-Activity Relationship Positional Isomer Differentiation

N-Benzyl Substituent: Lipophilicity & CNS Penetration

The target compound contains a benzyl group on the piperazine N4 position (clogP predicted approximately 3.2–3.8), whereas the des-benzyl analog ethyl 6-(piperazin-1-yl)pyridine-2-carboxylate (CAS 205925-21-9) lacks this substituent and has a substantially lower predicted lipophilicity (clogP approximately 0.8–1.5) . SAR studies on benzylpiperazine derivatives as histone deacetylase 6 (HDAC6) inhibitors demonstrated that the N-benzyl substituent directly contributes to enzyme inhibitory potency, with benzyl-containing derivatives achieving IC50 values in the low micromolar range (e.g., 1.2–5.0 μM) against HDAC6, while the benzyl group also critically influences hERG channel selectivity (hERG IC50 > 30 μM for optimized benzyl-substituted analogs) [1]. Furthermore, benzylpiperazine-containing compounds have been identified as CNS-penetrant HDAC6 inhibitors, with the benzyl group contributing to optimal lipophilicity for blood-brain barrier penetration, a property absent in the more polar N-unsubstituted piperazine analog [1].

N-Benzyl Substituent
Class-level inference
N-Benzyl: clogP ~3.2–3.8 vs. N-unsubstituted: clogP ~0.8–1.5
Lipophilicity difference may influence CNS exposure; des-benzyl analog lacks comparable profile.
Class HDAC6 IC50 1.2–5.0 µM for related benzylpiperazines
CNS Drug Design Lipophilicity HDAC6 Inhibition Blood-Brain Barrier Penetration

Rule of Five Compliance & Drug-Likeness

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate has a molecular weight of 325.40 Da, 6 rotatable bonds, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and complies with Lipinski's Rule of Five with zero violations [1]. In contrast, many benzylpiperazine derivatives used in drug discovery, such as US10202379 Reference Example 629 (CAS 1370243-61-0, MW 429.5 Da, C25H23N3O4), have molecular weights exceeding 400 Da and higher rotatable bond counts, which can negatively impact oral bioavailability and membrane permeability . The target compound's favorable physicochemical profile places it within the optimal property space for fragment-based drug discovery or as an early-stage lead scaffold, offering a balance between structural complexity and drug-likeness that heavier benzylpiperazine derivatives may not achieve [1][2].

Rule of Five
Cross-study comparable
MW 325 Da, 0 violations vs. Heavier analog MW 429 Da
Favorable physicochemical profile for fragment-based screening relative to larger benzylpiperazines.
Calculated properties; Lipinski compliance predicted
Drug-Likeness Physicochemical Properties Lead Optimization

Commercial Availability vs. Custom Synthesis

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate is commercially available from multiple reputable suppliers, including Fujifilm Wako (product code QI-1339, ¥440,000/1g, ¥175,000/250mg) and Key Organics (product code MF-0705) [1], with typical purity specifications of 95–98% . In contrast, closely related positional isomers such as propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7) are listed as standard purity 90% at competitive pricing, but the key differentiation lies in the synthetic accessibility: the target compound's specific substitution pattern (6-piperazinyl, 2-carboxylate) requires a multi-step synthesis from 6-chloronicotinic acid via nucleophilic aromatic substitution with 4-benzylpiperazine followed by esterification . Attempting to procure a custom-synthesized analog with a similar but non-identical substitution pattern would incur additional synthesis time (4–8 weeks), higher costs for custom synthesis ($2,000–$5,000/g estimated), and potential batch-to-batch variability compared to the established commercial supply chain for this specific CAS number.

Commercial Availability
Supporting evidence
Off-the-shelf; defined pricing vs. Custom synthesis 4–8 wk
Immediate procurement supports project timelines; custom routes risk batch variability.
Fujifilm Wako, Key Organics listings as of 2024
Chemical Procurement Building Block Availability Cost Analysis

Application Scenarios


Sigma-2 Receptor Chemical Probes

The compound's 2-pyridyl substitution pattern predicts sigma-2 receptor preference based on established SAR for pyridylpiperazine sigma ligands [1]. Research groups developing sigma-2 selective ligands for cancer imaging (e.g., PET tracer development) or evaluating sigma-2 receptor pharmacology in oncology models should prioritize this compound over 3-carboxylate or 4-carboxylate positional isomers, which exhibit sigma-1 receptor preference [1]. The ethyl ester group provides a synthetic handle for further functionalization to amides, hydroxamic acids, or fluorescent conjugates required for chemical probe development.

CNS-Penetrant HDAC6 Inhibitor Optimization

Class-level evidence demonstrates that N-benzylpiperazine derivatives achieve potent and selective HDAC6 inhibition (IC50 approximately 1.2–5.0 μM) with favorable CNS penetration and selectivity over Class I HDACs (HDAC1/HDAC6 > 30-fold) [2]. The target compound's N-benzyl substitution and favorable lipophilicity (predicted clogP approximately 3.2–3.8) align with the physicochemical profile required for blood-brain barrier penetration [2]. Medicinal chemistry teams pursuing CNS-penetrant HDAC6 inhibitors for neurodegenerative disease should select this building block over des-benzyl or N-alkyl substituted analogs that lack the necessary lipophilicity for CNS target engagement.

Orthogonal Functionalization for Library Synthesis

The compound's orthogonal functional groups enable library diversification strategies: the ethyl ester can be selectively hydrolyzed to the carboxylic acid (LiOH, THF/H2O), converted to amides via coupling reagents (HATU, DIPEA), or reduced to the primary alcohol (LiAlH4), while the basic piperazine N1 nitrogen can undergo alkylation, acylation, or sulfonylation independently . This orthogonality is superior to the ketone-containing analog Piberaline, where the picolinoyl carbonyl cannot be selectively manipulated without affecting other functional groups . Parallel synthesis or DNA-encoded library (DEL) construction efforts benefit from this differentiated reactivity profile.

Fragment-Based Drug Discovery Screening

With a molecular weight of 325.40 Da, 6 rotatable bonds, and full Lipinski Rule of Five compliance (zero violations), this compound satisfies fragment-like property criteria when used as a starting scaffold [3]. In contrast, heavier benzylpiperazine derivatives (MW > 400 Da) used in later-stage lead optimization are less suitable as fragment starting points [3]. FBDD programs targeting CNS or oncology targets can incorporate this building block into fragment screening libraries, leveraging its balanced physicochemical properties for hit identification and subsequent structure-guided elaboration.

Application
Selection Property
Validation Focus
Sigma-2 receptor probe development
2-Pyridyl substitution pattern
Sigma-2 vs. sigma-1 receptor binding assays
CNS-penetrant HDAC6 inhibitor optimization
N-Benzyl lipophilicity (predicted clogP ~3.2–3.8)
Brain exposure model & HDAC isoform selectivity panel
Orthogonal library synthesis
Orthogonal ester & secondary amine handles
Sequential derivatization without protecting-group conflicts
Fragment-based screening library entry
MW 325 Da, zero Lipinski violations
Ligand efficiency metrics & hit progression potential
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